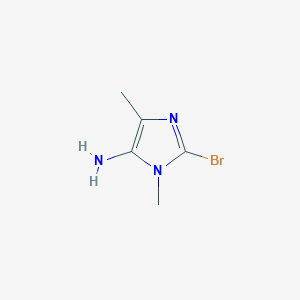
2-Bromo-1,4-dimethyl-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,4-dimethyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position and two methyl groups at the first and fourth positions, along with an amine group at the fifth position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dimethyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-dimethylimidazole with an amine source under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can produce different imidazole derivatives with altered electronic properties.
Scientific Research Applications
2-Bromo-1,4-dimethyl-1H-imidazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and functional materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 4-Bromo-1H-imidazole
- 2-Bromo-1,5-dimethyl-1H-imidazol-4-amine
Uniqueness
2-Bromo-1,4-dimethyl-1H-imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H8BrN3 |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
2-bromo-3,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C5H8BrN3/c1-3-4(7)9(2)5(6)8-3/h7H2,1-2H3 |
InChI Key |
XLCBLOUHBCIECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


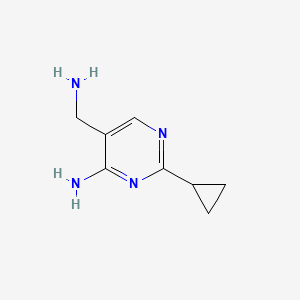
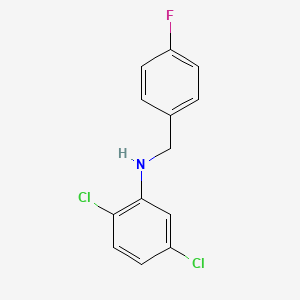
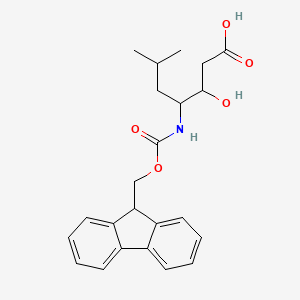
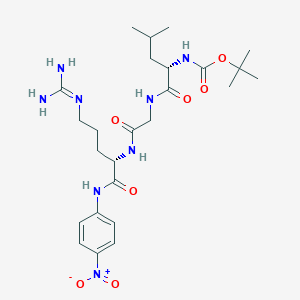
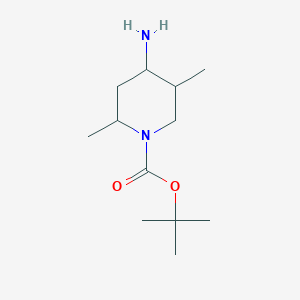

![tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15197745.png)
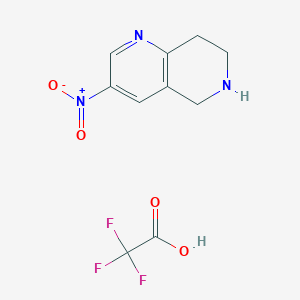
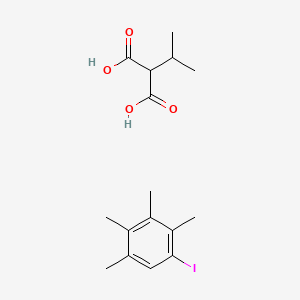

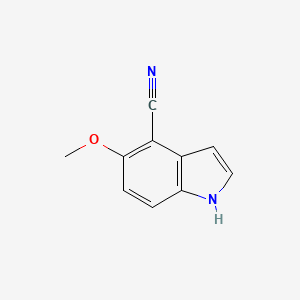

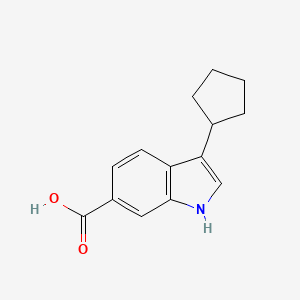
![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)
